Emimycin riboside is synthesized from emimycin, which is produced by certain microbial strains. The primary source of emimycin itself is the fermentation of specific actinomycetes, particularly those belonging to the genus Micromonospora. These microorganisms are known for their ability to produce a variety of bioactive compounds, including antibiotics.
Emimycin riboside falls under the classification of nucleoside antibiotics. Nucleosides are compounds that consist of a nitrogenous base linked to a sugar molecule. In this case, emimycin riboside consists of a ribose sugar attached to an emimycin moiety, which enhances its biological activity against various pathogens.
The synthesis of emimycin riboside generally involves glycosylation reactions where ribose or its derivatives are coupled with emimycin. One common method described in literature includes the use of persilylated ribose for glycosylation with emimycin derivatives. This approach allows for the selective formation of the desired nucleoside structure while minimizing side reactions.
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and the presence of catalysts or protecting groups. For instance, utilizing trimethylsilyl chloride as a protecting agent for hydroxyl groups on ribose can enhance yields and selectivity during the glycosylation process.
Emimycin riboside features a ribose sugar linked to an emimycin core through a glycosidic bond. The molecular structure can be represented as follows:
The molecular formula for emimycin riboside is C₁₃H₁₅N₅O₅, and it has a molecular weight of approximately 305.29 g/mol. Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.
Emimycin riboside participates in several chemical reactions that can modify its structure or enhance its activity. Key reactions include:
These reactions often require specific conditions such as pH adjustments or the presence of enzymes like kinases for phosphorylation. Understanding these pathways is crucial for optimizing the pharmacological properties of emimycin riboside.
The mechanism by which emimycin riboside exerts its effects primarily involves inhibition of bacterial cell wall synthesis. It acts as a substrate analog for MraY, leading to the formation of non-functional peptidoglycan precursors.
Studies have indicated that emimycin riboside binds competitively to MraY with an inhibition constant (Ki) in the nanomolar range, demonstrating potent inhibitory activity against bacterial growth. This mechanism highlights its potential utility as an antibiotic agent.
Emimycin riboside is typically characterized by:
Key chemical properties include:
Emimycin riboside has shown promise in various scientific applications:
Emimycin riboside (CAS 34597-52-9) is a pyrazine-based nucleoside analog with the systematic name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxidopyrazin-4-ium-2-one. Its molecular formula is C₉H₁₂N₂O₆, corresponding to a molecular weight of 244.20 g/mol [1] [3] [8]. The structure comprises two key components:
Stereochemistry is defined by the 2R,3R,4S,5R configuration of the ribose moiety, confirmed via NMR spectroscopy and the InChIKey RXZPAINEZWIFJD-ZOQUXTDFSA-N
[3] [7]. This configuration ensures biological recognition by nucleoside-processing enzymes. The pyrazine N-oxide introduces tautomeric versatility, allowing resonance between zwitterionic and quinoid forms, which influences its electronic properties and substrate affinity [10].
Property | Value |
---|---|
CAS Registry Number | 34597-52-9 |
Molecular Formula | C₉H₁₂N₂O₆ |
Molecular Weight | 244.20 g/mol |
IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxidopyrazin-4-ium-2-one |
InChIKey | RXZPAINEZWIFJD-ZOQUXTDFSA-N |
Sugar Configuration | β-D-ribofuranose (2R,3R,4S,5R) |
Emimycin riboside exhibits structural parallels with both natural uridine and synthetic pyrazine nucleosides, yet possesses distinct biochemical attributes:
Unlike uridine, emimycin riboside lacks the 5,6-double bond of uracil, reducing susceptibility to degradation by cytidine deaminases [10].
Pyrazine Analogues:
The 2′-deoxy derivative of emimycin exhibits >100-fold higher antibacterial potency than emimycin riboside against Escherichia coli and Streptococcus faecium (EC₅₀ ~0.04–0.05 nM), suggesting divergent mechanisms of action despite structural similarity [10].
Table 2: Structural and Functional Comparison with Analogues
Compound | Core Structure | Key Modifications | Primary Biological Role |
---|---|---|---|
Emimycin riboside | Pyrazine N-oxide | Ribose attached at N1 | UPRT substrate; RNA synthesis disruption |
Uridine | Pyrimidine (uracil) | Natural ribonucleoside | RNA biosynthesis precursor |
Favipiravir riboside | Pyrazine carboxamide | Carboxamide at C3; ribose at N1 | RdRp inhibition (viral mutagenesis) |
Emimycin 2′-deoxyriboside | Pyrazine N-oxide | 2′-Deoxyribose | Potent antibacterial agent |
NMR Spectroscopy:¹H-NMR (D₂O/CD₃OD, 400 MHz) reveals characteristic signals [3] [9]:
IR Spectroscopy:Key absorptions include [3] [7]:
Mass Spectrometry:High-resolution ESI-MS shows [M+H]⁺ at m/z 245.0770 (calc. 245.0771 for C₉H₁₃N₂O₆), with fragmentation ions at m/z 113 (pyrazinium fragment) and 133 (ribose moiety) [3] [8]. MALDI-TOF imaging confirms metabolic stability in tissues, with no detectable deoxygenation or deamination products [6].
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 5.98 | d | H-1′ |
4.25 | dd | H-2′ | |
4.08 | t | H-3′ | |
8.49 | s | H-3 (pyrazine) | |
8.77 | d | H-6 (pyrazine) | |
¹³C | 169.10 | - | C-2 (C=O) |
155.05 | - | C-4 (N⁺-O⁻) | |
90.03 | - | C-1′ (anomeric carbon) |
Emimycin riboside exhibits moderate stability in aqueous solutions but undergoes pH-dependent degradation:
Degradation Products:
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